(4-((4-Fluorophenoxy)methyl)phenyl)methanamine
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Overview
Description
(4-((4-Fluorophenoxy)methyl)phenyl)methanamine is an organic compound with the molecular formula C14H14FNO It is a derivative of phenylmethanamine, where the phenyl group is substituted with a fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Fluorophenoxy)methyl)phenyl)methanamine typically involves the reaction of 4-fluorophenol with benzyl chloride to form 4-(chloromethyl)phenyl 4-fluorophenyl ether. This intermediate is then reacted with ammonia or an amine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(4-((4-Fluorophenoxy)methyl)phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can produce the corresponding alcohol or amine. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
(4-((4-Fluorophenoxy)methyl)phenyl)methanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-((4-Fluorophenoxy)methyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Fluorophenoxy)phenyl)methanamine
- 4-Methylphenethylamine
- ®-(4-Bromophenyl)(phenyl)methanamine
Uniqueness
(4-((4-Fluorophenoxy)methyl)phenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenoxy group enhances its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
The compound (4-((4-Fluorophenoxy)methyl)phenyl)methanamine, also known by its CAS number 179057-32-0, has garnered attention in recent years for its potential biological activities. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), and highlights relevant case studies and research findings.
Chemical Structure and Properties
This compound features a phenyl ring substituted with a fluorophenoxy group and a methanamine moiety. The presence of the fluorine atom is significant as it often enhances biological activity through increased lipophilicity and electron-withdrawing effects, which can influence the interaction with biological targets.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds similar to this compound. For instance, fluorinated compounds have been shown to exhibit enhanced antimicrobial activity due to their ability to disrupt bacterial cell membranes and inhibit key enzymes.
Compound | MIC (µM) | MBC (µM) |
---|---|---|
(4-Fluorophenoxy) compound | 16 | 32 |
Parent compound | 128 | Not detected |
The table above illustrates the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for a related fluorinated compound, indicating that fluorine substitution can significantly enhance antimicrobial efficacy .
Anticancer Activity
Research into the anticancer properties of related compounds shows promising results. For example, a series of quinoline derivatives with fluorinated substituents exhibited potent antiproliferative activity against various cancer cell lines, with IC50 values as low as 1.04 nM for c-Met kinase inhibition . This suggests that similar structural motifs in this compound may confer anticancer properties.
Structure-Activity Relationships (SAR)
The SAR studies indicate that the introduction of electron-withdrawing groups like fluorine at specific positions on the phenyl ring can enhance biological activity. Compounds with para-fluoro substitutions generally exhibited better activity compared to those with ortho or meta substitutions due to steric hindrance and electronic effects .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that fluorinated bichalcophene derivatives showed significant antimicrobial activity against Staphylococcus aureus and Salmonella typhimurium, with MIC values indicating effective inhibition at low concentrations . This underscores the potential for this compound in developing new antimicrobial agents.
- Antitumor Activity : Another investigation into pyrazolo[1,5-a]pyrimidines revealed that compounds with similar structural characteristics exhibited potent inhibition of mycobacterial ATP synthase, suggesting potential applications in tuberculosis treatment . The presence of fluorine was linked to increased potency.
Properties
Molecular Formula |
C14H14FNO |
---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
[4-[(4-fluorophenoxy)methyl]phenyl]methanamine |
InChI |
InChI=1S/C14H14FNO/c15-13-5-7-14(8-6-13)17-10-12-3-1-11(9-16)2-4-12/h1-8H,9-10,16H2 |
InChI Key |
DNLWPKROJFQYGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)COC2=CC=C(C=C2)F |
Origin of Product |
United States |
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